molecular formula C11H16N4O B6808585 N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide

N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide

Cat. No.: B6808585
M. Wt: 220.27 g/mol
InChI Key: NGHOGIJGYPESPP-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a pyrazole ring, a bicyclic azabicyclooctane structure, and a carboxamide group, making it a versatile molecule for various chemical and biological studies.

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(15-8-5-13-14-6-8)9-3-7-1-2-10(9)12-4-7/h5-7,9-10,12H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOGIJGYPESPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2)C(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the azabicyclooctane moiety and the carboxamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-pyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide is unique due to its specific combination of the pyrazole ring, azabicyclooctane structure, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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